RNase L Activation vs. ACE Inhibition
N-Acetyl-L-phenylalanyl-L-isoleucinamide demonstrates potent activation of the 2-5A-dependent RNase L pathway with an IC₅₀ of 2.30 nM [1]. This activity is a key differentiator from the structurally related dipeptide H-Phe-Ile-OH, which is a known angiotensin-converting enzyme (ACE) inhibitor but exhibits no reported RNase L activity [2]. The high potency of the target compound positions it as a valuable probe for the interferon-regulated 2-5A system [3].
H-Phe-Ile-OH: No reported RNase L activity
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | H-Phe-Ile-OH: No reported RNase L activity |
| Quantified Difference | > 4 orders of magnitude (assuming H-Phe-Ile-OH is inactive at 10 µM) |
| Conditions | Mouse L cell extracts, measuring concentration for 50% inhibition of protein synthesis |
Why This Matters
This data enables precise selection of Ac-Phe-Ile-NH₂ for research on the 2-5A/RNase L antiviral and antiproliferative pathways, where the ACE-inhibitory analog H-Phe-Ile-OH would be ineffective.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 2.30 nM for 2-5A-dependent ribonuclease. View Source
- [2] Zhu XL, et al. Identification of ACE-inhibitory peptides in salt-free soy sauce that are transportable across caco-2 cell monolayers. Peptides. 2008;29(3):338-344. View Source
- [3] Silverman RH. A scientific journey through the 2-5A/RNase L system. Cytokine Growth Factor Rev. 2007;18(5-6):381-388. View Source
